molecular formula C24H27N3O3 B2658635 1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1018146-94-5

1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2658635
CAS RN: 1018146-94-5
M. Wt: 405.498
InChI Key: KKJFWXMDKALAHT-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications

Novel Syntheses and Chemical Reactions

  • A study by Katritzky et al. (2000) explored the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating the utility of the compound in producing a variety of chemically significant derivatives through reactions with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite, yielding good to excellent results. The configurations of the resulting compounds were elucidated using NOE experiments and COSY techniques, highlighting the compound's versatility in synthetic organic chemistry (Katritzky et al., 2000).

Glycosidase Inhibitory Activity

  • Research into the synthesis of 7-deoxycasuarine revealed the potential bioactivity of related compounds, where reaction products exhibited potent, specific, and competitive inhibition of amyloglucosidase. This suggests the broader chemical class's relevance in discovering new bioactive molecules with therapeutic potential (Carmona et al., 2003).

Catalysis and Organic Transformations

  • Mukherjee and Widenhoefer (2011) demonstrated the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, forming substituted pyrrolidine and piperidine derivatives. The study illustrates the compound's utility in catalysis, enabling the synthesis of structurally complex and enantioenriched compounds (Mukherjee & Widenhoefer, 2011).

Anticancer Activity of Derivatives

  • A focused study on the synthesis and anticancer activity of compounds derived from oroidin, including imidazole alcohols, revealed their potential as potent inhibitors of cell growth in various cancer cell lines. This underscores the compound's significance in the development of new anticancer agents (Dyson et al., 2014).

Selective Oxidation in Water

  • Lipshutz et al. (2014) highlighted a method for selectively oxidizing allylic and benzylic alcohols to their corresponding aldehydes or ketones in water, utilizing nanoreactors. This research signifies the compound's role in facilitating green chemistry applications, focusing on environmentally friendly and efficient chemical transformations (Lipshutz et al., 2014).

properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-12-26-14-18(13-23(26)29)24-25-21-6-4-5-7-22(21)27(24)15-19(28)16-30-20-10-8-17(2)9-11-20/h3-11,18-19,28H,1,12-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJFWXMDKALAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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